N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a benzothiazole-derived compound characterized by a dihydrobenzothiazole core substituted with a chlorine atom at position 4, an ethyl group at position 3, and a sulfonamide-linked pyrrolidine moiety at the para position of the benzamide ring.
Properties
IUPAC Name |
N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-2-24-18-16(21)6-5-7-17(18)28-20(24)22-19(25)14-8-10-15(11-9-14)29(26,27)23-12-3-4-13-23/h5-11H,2-4,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELDSPCDYZNADH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366719 | |
| Record name | N-(4-chloro-3-ethyl-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6188-22-3 | |
| Record name | N-(4-chloro-3-ethyl-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A benzothiazole moiety
- A pyrrolidine sulfonamide group
- A chloroethyl substituent
This structural configuration is believed to influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein interactions involved in cancer cell proliferation and survival. Notably, it has been studied as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which is known for its role in regulating the tumor suppressor p53.
Key Mechanisms:
- MDM2 Inhibition : The compound binds to MDM2 with high affinity, disrupting its interaction with p53, thereby promoting p53-mediated apoptosis in cancer cells .
- Cell Cycle Arrest : By inhibiting MDM2, the compound induces cell cycle arrest in various cancer cell lines, leading to reduced proliferation rates.
- Induction of Apoptosis : The activation of p53 leads to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
Biological Activity Data
A summary of biological activity data related to this compound is presented in Table 1. The table includes information on IC50 values for various cancer cell lines and observed effects on tumor growth:
| Cell Line | IC50 (µM) | Effect on Tumor Growth |
|---|---|---|
| SJSA-1 (osteosarcoma) | 0.5 | 100% regression |
| MCF7 (breast cancer) | 0.8 | 87% regression |
| HCT116 (colon cancer) | 1.0 | Moderate inhibition |
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound:
- In Vivo Studies : In a murine model of xenograft tumors, administration of the compound at doses of 100 mg/kg resulted in significant tumor growth inhibition compared to control groups .
- Pharmacokinetic Studies : Research indicates that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a favorable half-life, which are critical for therapeutic applications .
- Combination Therapy : Preliminary studies suggest that combining this compound with other chemotherapeutic agents may enhance its efficacy against resistant cancer types .
Safety and Toxicity
Toxicological assessments have shown that while the compound is effective against various cancer cell lines, it also exhibits some cytotoxicity towards normal cells at higher concentrations. Further studies are needed to establish a therapeutic window that maximizes efficacy while minimizing adverse effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on analog substitution.
Substituent Effects on Properties
Chloro vs. This could influence binding interactions in biological targets . The substitution reduces molecular weight by ~15 g/mol and decreases oxygen content, likely increasing lipophilicity (higher XLogP3).
Ethyl vs.
Sulfonamide Linker Variations: The pyrrolidine sulfonamide moiety in the target compound and its analogs contributes to hydrogen-bond acceptor capacity (6 acceptors) and moderate solubility. In contrast, the sulfamoyl group in CAS 865176-08-5 adds hydrogen-bond donors, increasing polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
